molecular formula C10H6O5 B1597446 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 53878-47-0

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B1597446
CAS No.: 53878-47-0
M. Wt: 206.15 g/mol
InChI Key: WXAWTEGETBBUTP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H6O5 and a molecular weight of 206.15 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 5-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position of the chromene ring.

Mechanism of Action

Mode of Action:

Cromoglicic acid inhibits mast cell degranulation, preventing the release of histamine and SRS-A. Additionally, it may reduce the release of inflammatory leukotrienes. The exact mechanism involves inhibiting calcium influx, which disrupts the signaling pathways leading to mast cell activation .

Biochemical Pathways:

The affected pathways include those related to histamine release, such as the phospholipase C pathway. By blocking calcium influx, cromoglicic acid interferes with downstream signaling events triggered by allergen exposure. Consequently, it dampens the allergic response .

Pharmacokinetics:

Result of Action:

At the molecular and cellular levels:

Action Environment:

Environmental factors, such as humidity, temperature, and pH, can influence cromoglicic acid’s stability. Proper storage conditions are essential to maintain its efficacy. Exposure to light and extreme temperatures should be minimized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another method involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 5-keto-4-oxo-4H-chromene-2-carboxylic acid.

    Reduction: Formation of 5-hydroxy-4-hydroxy-4H-chromene-2-carboxylic acid.

    Substitution: Formation of various substituted chromene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-2-1-3-7-9(5)6(12)4-8(15-7)10(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWTEGETBBUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384265
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-47-0
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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